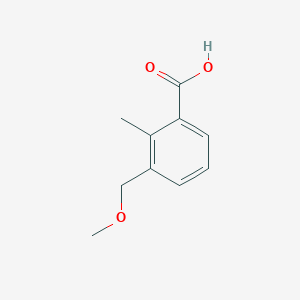

3-(Methoxymethyl)-2-methylbenzoicacid

Description

Contextualization of Benzoic Acid Derivatives as Synthetic Intermediates

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org As one of the simplest aromatic carboxylic acids, benzoic acid serves as a precursor for a vast range of more complex molecules. nbinno.com Its derivatives are integral to the industrial production of numerous organic substances, including pharmaceuticals, dyes, perfumes, and polymers. nbinno.com The reactivity of the carboxylic acid group allows for transformations into esters, amides, and acid chlorides, such as benzoyl chloride, which is a key intermediate for manufacturing insect repellents and flavorings. nbinno.com Furthermore, the aromatic ring can undergo electrophilic substitution reactions, enabling the introduction of various functional groups onto the benzene (B151609) ring, which further diversifies the range of accessible compounds. wikipedia.org This versatility establishes benzoic acid derivatives as crucial intermediates in both laboratory-scale research and large-scale industrial manufacturing. nbinno.com

Significance of Substituted Benzoic Acids in Contemporary Chemical Research

The strategic placement of substituents on the benzoic acid ring dramatically influences the molecule's physical, chemical, and biological properties. quora.comresearchgate.net In contemporary chemical research, the study of substituted benzoic acids is pivotal for developing new materials, pharmaceuticals, and agrochemicals. Substituents can alter the acidity (pKa) of the carboxylic group, modify the electronic properties of the aromatic ring, and introduce steric constraints that can direct the outcome of chemical reactions. quora.comnih.gov For instance, electron-withdrawing groups typically increase the acidity of the benzoic acid, while electron-donating groups decrease it. researchgate.net This modulation of properties is critical in drug design, where specific electronic and steric features are required for a molecule to interact with a biological target. The self-association of substituted benzoic acids in solution, which can be influenced by the substituents, also plays a crucial role in crystallization processes and the formation of different polymorphs. ucl.ac.uk

Rationale for Comprehensive Investigation of 3-(Methoxymethyl)-2-methylbenzoicacid

The specific substitution pattern of 3-(Methoxymethyl)-2-methylbenzoic acid makes it a compound of particular interest for comprehensive investigation. Its structure is not only a target for synthetic chemists but also a tool for creating other complex molecules. A primary driver for its investigation is its application as an intermediate in the synthesis of agrochemicals and pharmaceuticals. google.commarketresearchreports.com For example, it is identified as an important intermediate for the low-toxicity pesticide methoxyfenozide. google.com Furthermore, the compound is utilized in the field of asymmetric synthesis. It serves as a component for Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, which are instrumental in the asymmetric reduction of prochiral ketones. ottokemi.comchemicalbook.com This application is crucial for producing enantiomerically pure compounds, a vital requirement in the pharmaceutical industry. These significant applications provide a strong rationale for a thorough investigation into its synthesis, reactivity, and potential for creating novel chemical entities.

Overview of Research Trajectories and Academic Objectives

Current and future research involving 3-(Methoxymethyl)-2-methylbenzoic acid is directed along several key trajectories. A major academic and industrial objective is the development of more efficient, cost-effective, and environmentally benign synthetic routes to the compound itself. google.com Patents reveal ongoing efforts to improve its preparation, aiming for higher yields and cleaner production processes suitable for industrial-scale manufacturing. google.comgoogle.com

Another significant research trajectory focuses on expanding its application as a building block in the synthesis of novel bioactive molecules. marketresearchreports.comaporesearch.com Academic and commercial researchers are exploring its use in creating new pharmaceuticals and agrochemicals, leveraging its unique structural features. The global market for 3-(Methoxymethyl)-2-methylbenzoic acid is projected to grow, indicating an increasing demand and continued research into its applications. marketresearchreports.com The overarching academic objective is to fully elucidate the reactivity of this versatile intermediate and harness its potential in asymmetric catalysis and as a scaffold for designing molecules with desired functional properties.

Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-(methoxymethyl)-2-methylbenzoic acid |

InChI |

InChI=1S/C10H12O3/c1-7-8(6-13-2)4-3-5-9(7)10(11)12/h3-5H,6H2,1-2H3,(H,11,12) |

InChI Key |

LDFSSCMVVIQVCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)COC |

Origin of Product |

United States |

Elucidation of Synthetic Methodologies for 3 Methoxymethyl 2 Methylbenzoicacid

Retrosynthetic Strategies and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.orgdeanfrancispress.com For 3-(Methoxymethyl)-2-methylbenzoic acid, two primary disconnections guide the synthetic design.

The first key disconnection is at the C-C bond between the aromatic ring and the carboxyl group (C-COOH bond). This approach suggests a late-stage carbonation of an organometallic intermediate. This strategy leads back to a halogenated precursor, such as 2-methyl-3-chloroanisole, which can be converted into a Grignard reagent and subsequently reacted with carbon dioxide (dry ice) to install the carboxylic acid function. This is a classic and reliable method for synthesizing aromatic acids.

A second strategic disconnection involves the C-O bond of the methoxy (B1213986) group (Ar-OCH3). This implies a nucleophilic aromatic substitution (SNAr) reaction. This pathway requires a precursor with a good leaving group, such as a chlorine atom, at the C-3 position of the benzoic acid ring. The synthesis would then proceed by introducing the methoxy group via reaction with a methoxide (B1231860) source, like sodium methoxide. This approach is particularly effective if the precursor, 2-methyl-3-chlorobenzoic acid, is readily accessible.

Classical and Established Synthetic Routes

Established methods for synthesizing 3-(Methoxymethyl)-2-methylbenzoic acid often rely on multi-step sequences starting from readily available dichlorinated toluenes or chlorinated xylenes.

Multi-Step Conversions and Reaction Sequences

Two prominent routes have been detailed in patent literature:

Route A: Grignard Carbonation Pathway A well-documented synthesis begins with 2,6-dichlorotoluene (B125461). google.com The first step involves a nucleophilic aromatic substitution where one of the chlorine atoms is selectively replaced by a methoxy group. This is achieved by reacting 2,6-dichlorotoluene with sodium methoxide in a polar aprotic solvent like dimethylformamide (DMF), catalyzed by a cuprous salt such as cuprous cyanide or stannous chloride. This reaction yields the intermediate, 2-methyl-3-chloroanisole.

In the second stage, this intermediate undergoes a Grignard reaction. It is treated with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent. This organometallic species is then quenched with solid carbon dioxide (dry ice), followed by an acidic workup to produce the final 3-(Methoxymethyl)-2-methylbenzoic acid. google.com

Route B: Aromatic Nucleophilic Substitution Pathway An alternative approach starts from 3-chloro-o-xylene. google.com The initial step is a selective oxidation of the methyl group at the C-1 position to a carboxylic acid. This transformation is accomplished using oxygen in the presence of a composite catalyst, yielding 2-methyl-3-chlorobenzoic acid.

The subsequent step involves the introduction of the methoxy group. The 2-methyl-3-chlorobenzoic acid is reacted with sodium methoxide in an aprotic polar organic solvent, with a catalyst, to substitute the chlorine atom with a methoxy group, thereby forming the target molecule. google.com

Optimization of Reaction Parameters for Yield and Selectivity

The efficiency and selectivity of these classical routes are highly dependent on the reaction conditions.

For the Grignard Carbonation Pathway, parameter optimization is crucial for success. In the initial methoxylation step, temperature control is key for selectivity. The reaction is typically performed at elevated temperatures, ranging from 80°C to 150°C, to drive the substitution. google.com The choice of catalyst also influences the reaction rate and yield. The subsequent Grignard formation and carbonation steps require careful temperature management, with the reaction being cooled significantly (e.g., to between -15°C and 5°C) before the addition of dry ice to prevent side reactions. google.com

| Step | Reactants | Catalyst | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Methoxylation | 2,6-Dichlorotoluene, Sodium Methoxide | Cuprous Cyanide or Stannous Chloride | Dimethylformamide (DMF) | 80 - 150 |

| Grignard Formation & Carbonation | 2-Methyl-3-chloroanisole, Mg, CO₂ | - | Tetrahydrofuran (THF) | -15 - 60 |

In the Aromatic Nucleophilic Substitution Pathway, the initial oxidation step is a critical, catalytically controlled process. The reaction temperature and pressure are optimized to ensure selective oxidation of only one methyl group while minimizing side-product formation. The process typically operates at temperatures between 100°C and 210°C and pressures from 0.1 to 3 MPa. google.com

| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) |

|---|---|---|---|---|---|

| Catalytic Oxidation | 3-Chloro-o-xylene, Oxygen | Cobalt-Manganese-Bromine or Cobalt-Bromine composite | C₂-C₆ Organic Acid | 100 - 210 | 0.1 - 3.0 |

| Methoxylation | 2-Methyl-3-chlorobenzoic acid, Sodium Methoxide | Not specified | Aprotic Polar Organic Solvent | Not specified | Not specified |

Emerging and Advanced Synthetic Approaches

Research into the synthesis of 3-(Methoxymethyl)-2-methylbenzoic acid has also explored more efficient and advanced methodologies, particularly those involving catalytic processes.

Catalytic Pathways for Efficient Synthesis

A significant advancement is the use of catalytic aerobic oxidation. The synthesis route starting from 3-chloro-o-xylene employs a cobalt-manganese-bromine or cobalt-bromine composite catalyst system. google.com This method uses molecular oxygen as the oxidant, which is an environmentally benign and cost-effective reagent, especially when compared to traditional stoichiometric oxidants. This catalytic approach allows for high efficiency and selectivity in converting a methyl group to a carboxylic acid under controlled conditions, representing a cleaner and more sustainable manufacturing process. google.comresearchgate.net

Asymmetric Synthesis and Chiral Induction Methods

While 3-(Methoxymethyl)-2-methylbenzoic acid is an achiral molecule, it plays a crucial role as a precursor in the field of asymmetric synthesis. Specifically, it is used in the preparation of the Corey-Bakshi-Shibata (CBS) catalyst, a type of oxazaborolidine. chemicalbook.comruifuchems.comevitachem.com These catalysts are renowned for their ability to effect the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols. chemicalbook.comottokemi.comcymitquimica.com

The steric and electronic properties imparted by the 2-methyl and 3-methoxy substituents on the benzoic acid backbone are critical for the efficacy of the resulting CBS catalyst. These groups influence the chiral environment of the catalyst's active site, which is essential for achieving high levels of chiral induction in asymmetric reactions. Therefore, while not a direct method for synthesizing a chiral version of the title compound, its synthesis is a vital enabling step for numerous applications in asymmetric catalysis, including the enantioselective synthesis of α-hydroxy acids and α-amino acids. chemicalbook.comruifuchems.com

Application of Flow Chemistry in Preparation

The synthesis of substituted benzoic acids, including 3-(Methoxymethyl)-2-methylbenzoic acid, can be significantly enhanced through the adoption of continuous flow chemistry. This modern synthetic approach offers substantial advantages over traditional batch processing, particularly for oxidation reactions which are often central to the synthesis of carboxylic acids from their corresponding methyl precursors. rsc.orgeuropa.eu A plausible route to 3-(Methoxymethyl)-2-methylbenzoic acid involves the selective oxidation of 3-(methoxymethyl)-2-methyltoluene. In a flow chemistry setup, this transformation can be executed with superior control, safety, and efficiency. researchgate.net

A typical flow process involves continuously pumping the reactant, 3-(methoxymethyl)-2-methyltoluene, dissolved in a suitable solvent such as acetic acid, through a heated reactor. researchgate.netrsc.org Simultaneously, an oxidizing agent, preferably a green oxidant like air or pure oxygen, is introduced into the flow stream. researchgate.net The reaction is facilitated by a catalyst, which can be used in a homogeneous solution (e.g., a Co/Mn/Br salt mixture) or as a packed bed of a heterogeneous catalyst within the reactor. researchgate.net

The key benefits of this approach include:

Enhanced Safety: Flow reactors handle only small volumes of the reaction mixture at any given time, which drastically reduces the risks associated with highly exothermic oxidation reactions and the use of pressurized oxygen. europa.eu

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors or packed-bed reactors allows for precise temperature control and efficient mixing of reactants (gas and liquid phases), preventing the formation of hot spots and improving reaction selectivity. rsc.orgresearchgate.net

Increased Efficiency and Yield: The optimized reaction conditions and rapid mixing can lead to significantly shorter reaction times and higher isolated yields compared to conventional batch methods. researchgate.net

Scalability: The process can be scaled up by operating the flow reactor for longer durations or by using multiple reactors in parallel, a process known as numbering-up.

The table below provides a comparative overview of a hypothetical flow synthesis versus a traditional batch process for the oxidation of 3-(methoxymethyl)-2-methyltoluene.

| Parameter | Continuous Flow Synthesis | Traditional Batch Synthesis |

|---|---|---|

| Reactor Type | Microreactor or Packed-Bed Reactor | Stirred-Tank Reactor (Autoclave) |

| Typical Reaction Volume | Microliters to Milliliters | Liters to Cubic Meters |

| Heat Transfer | Excellent; rapid dissipation | Limited; potential for hot spots |

| Mass Transfer (Gas-Liquid) | High; efficient mixing (e.g., slug flow) researchgate.net | Dependent on stirring efficiency |

| Safety Profile | High; minimal reaction volume at any point | Lower; large volume of hazardous material under pressure |

| Residence Time | Minutes to a few hours researchgate.net | Several hours to over a day |

| Productivity | High; continuous output | Lower; sequential processing |

Green Chemistry Principles in Synthetic Design

The design of a synthetic route for 3-(Methoxymethyl)-2-methylbenzoic acid can be guided by the 12 Principles of Green Chemistry to minimize environmental impact and enhance sustainability. nih.gov This involves a holistic approach, from the choice of starting materials to the final purification steps.

Key principles applicable to this synthesis include:

Waste Prevention: Synthetic pathways are designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste generation. One-pot and multicomponent procedures are examples of strategies that align with this principle. nih.gov

Atom Economy: The core oxidation step—converting a methyl group to a carboxylic acid—can be designed for high atom economy. The use of a catalyst with molecular oxygen as the oxidant is ideal, as the only theoretical byproduct is water. mdpi.com

Less Hazardous Chemical Synthesis: This principle advocates for using and generating substances with little to no toxicity. This is achieved by replacing hazardous stoichiometric oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) with environmentally benign options like O₂ or hydrogen peroxide (H₂O₂). rsc.org

Safer Solvents and Auxiliaries: The ideal solvent is no solvent at all. nih.gov Some modern catalytic oxidations of substituted toluenes can be performed under solvent-free conditions. rsc.org Where a solvent is necessary, greener alternatives such as acetic acid (which can be part of the catalytic system) are preferred over chlorinated solvents. google.com

Design for Energy Efficiency: Reactions conducted at ambient temperature and pressure are preferred. Flow chemistry contributes to this principle by enabling better heat integration and reducing energy consumption compared to heating and pressurizing large batch reactors. jddhs.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. Transition metal catalysts (e.g., based on manganese, cobalt, or iron) can efficiently facilitate the oxidation of toluene (B28343) derivatives with high selectivity, minimizing waste and enabling milder reaction conditions. rsc.orgmdpi.comgoogleapis.com

The following table summarizes the application of these principles to the synthesis of 3-(Methoxymethyl)-2-methylbenzoic acid.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Catalysis | Use of a Co/Mn/Br or heterogeneous manganese oxide catalyst for the oxidation step. researchgate.netmdpi.com | Replaces stoichiometric reagents, improves selectivity, and allows for milder conditions. |

| Less Hazardous Reagents | Employing molecular oxygen (from air) as the primary oxidant. rsc.org | Eliminates the use and disposal of heavy metal oxidants; water is the only byproduct. |

| Safer Solvents | Using acetic acid as a recyclable solvent or performing the reaction solvent-free. rsc.orggoogle.com | Reduces volatile organic compound (VOC) emissions and avoids hazardous solvents. |

| Energy Efficiency | Utilizing a continuous flow reactor for the exothermic oxidation reaction. jddhs.com | Improves heat transfer, reduces energy required for heating/cooling, and shortens reaction times. |

| Waste Prevention | Optimizing the catalytic process to achieve high conversion and selectivity. | Minimizes the formation of byproducts, simplifying purification and reducing waste streams. |

Purification and Isolation Protocols for Synthesized Product

Following the synthesis, the crude product containing 3-(Methoxymethyl)-2-methylbenzoic acid must be purified to remove unreacted starting materials, catalyst residues, and reaction byproducts. A highly effective and standard method for purifying carboxylic acids is acid-base extraction, which exploits the acidic nature of the carboxyl group. libretexts.orgcdn-website.com

The protocol generally involves the following steps:

Dissolution: The crude solid is dissolved in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate. pitt.edu

Basification and Extraction: The organic solution is transferred to a separatory funnel and washed with a basic aqueous solution, typically 5-10% sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH). libretexts.org The acidic 3-(Methoxymethyl)-2-methylbenzoic acid reacts with the base to form its corresponding sodium salt, which is highly soluble in water and thus partitions into the aqueous layer. Neutral organic impurities remain in the organic layer. libretexts.orgcdn-website.com

Separation: The two immiscible layers are separated. The aqueous layer containing the sodium 3-(methoxymethyl)-2-methylbenzoate is collected. This step may be repeated to ensure complete extraction. pitt.edu

Acidification and Precipitation: The collected aqueous layer is cooled in an ice bath and then re-acidified by the dropwise addition of a strong acid, such as 2M hydrochloric acid (HCl), until the solution reaches a pH of approximately 3-4. libretexts.orgumass.edu This protonates the carboxylate salt, causing the water-insoluble 3-(Methoxymethyl)-2-methylbenzoic acid to precipitate out of the solution as a solid. pitt.edu

Isolation: The purified solid product is collected by vacuum filtration.

Washing and Drying: The collected solid is washed with cold deionized water to remove any residual inorganic salts and then dried under vacuum to yield the final, purified product.

For achieving very high purity, an additional step of recrystallization can be performed after the acid-base extraction. quora.comgoogle.com This involves dissolving the isolated solid in a minimum amount of a suitable hot solvent or solvent mixture and allowing it to cool slowly, promoting the formation of pure crystals.

The interactive table below details the stages of the acid-base purification process.

| Step | Action | Purpose | Location of Product |

|---|---|---|---|

| 1 | Dissolve crude mixture in ethyl acetate. | Prepare the mixture for liquid-liquid extraction. | Organic Phase |

| 2 | Add aqueous NaHCO₃ solution and mix. | Convert the carboxylic acid to its water-soluble salt. cdn-website.com | Aqueous Phase (as salt) |

| 3 | Separate the aqueous and organic layers. | Isolate the product salt from neutral impurities. | Aqueous Phase (as salt) |

| 4 | Acidify the aqueous layer with HCl. | Convert the salt back to the insoluble carboxylic acid, causing precipitation. pitt.edu | Solid Precipitate |

| 5 | Perform vacuum filtration. | Collect the purified solid product. | Filter Paper |

Chemical Derivatization and Analog Synthesis of 3 Methoxymethyl 2 Methylbenzoicacid

Functional Group Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities.

Esterification and Amidation Reactions

Esterification: The conversion of 3-(methoxymethyl)-2-methylbenzoic acid to its corresponding esters is a fundamental transformation. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid. tcu.edu For example, reaction with methanol (B129727) in the presence of catalytic sulfuric acid at reflux yields methyl 3-(methoxymethyl)-2-methylbenzoate. tcu.eduyoutube.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction. tcu.edu

Amidation: Amides are typically synthesized from the corresponding carboxylic acid by reaction with an amine. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures and can result in low yields. A more common and efficient approach involves the activation of the carboxylic acid. This can be achieved by converting the acid to a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. doubtnut.com The resulting 3-(methoxymethyl)-2-methylbenzoyl chloride can then be treated with a primary or secondary amine to afford the corresponding amide in high yield. Alternatively, peptide coupling reagents can be employed to facilitate the direct formation of the amide bond from the carboxylic acid and amine under milder conditions.

| Transformation | Typical Reagents | Product Class | Notes |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (catalyst) | Ester | Equilibrium reaction; often requires excess alcohol or water removal. tcu.edu |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂ or R₂NH) | Amide | Two-step process via an acyl chloride intermediate. doubtnut.com |

| Amine, Coupling Agent (e.g., DCC, EDC) | Direct conversion under milder conditions. |

Reduction to Alcohol and Subsequent Functionalization

The carboxylic acid group of 3-(methoxymethyl)-2-methylbenzoic acid can be selectively reduced to a primary alcohol, yielding (3-(methoxymethyl)-2-methylphenyl)methanol. Strong reducing agents are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids. quora.com Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, typically used in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. doubtnut.comquora.com Other methods, such as catalytic hydrogenation over specific catalysts (e.g., Pt/SnO₂), can also achieve this reduction under milder conditions. manchester.ac.uk

The resulting benzyl (B1604629) alcohol, (3-(methoxymethyl)-2-methylphenyl)methanol, is a versatile intermediate for further functionalization. The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide (e.g., by reaction with PBr₃ or SOCl₂), enabling subsequent nucleophilic substitution reactions. It can also be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC).

Aromatic Ring Modifications and Substituent Introduction

Modification of the aromatic ring allows for the synthesis of analogs with substituents at various positions, governed by the directing effects of the groups already present.

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic aromatic substitution (EAS) is a key method for introducing new substituents onto the benzene (B151609) ring. The regiochemical outcome is determined by the cumulative directing effects of the existing substituents: the -COOH group, the -CH₃ group, and the -CH₂OCH₃ group.

-COOH (Carboxylic Acid): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature. youtube.comquora.com It directs incoming electrophiles to the C5 position.

-CH₃ (Methyl): This is an activating group and an ortho, para-director due to its electron-donating inductive effect. libretexts.org It directs incoming electrophiles to the C4 and C6 positions.

-CH₂OCH₃ (Methoxymethyl): This group is considered weakly activating and an ortho, para-director. The ether oxygen can donate electron density to the ring via resonance, although this effect is somewhat attenuated by the intervening methylene (B1212753) group compared to a methoxy (B1213986) group. It also directs incoming electrophiles to the C4 and C6 positions.

| Substituent | Position | Electronic Effect | Directing Influence | Directed Positions |

|---|---|---|---|---|

| -COOH | C1 | Deactivating | meta-director | C5 |

| -CH₃ | C2 | Activating | ortho, para-director | C4, C6 |

| -CH₂OCH₃ | C3 | Weakly Activating | ortho, para-director | C4, C6 |

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. organic-chemistry.org In 3-(methoxymethyl)-2-methylbenzoic acid, both the carboxylic acid (after deprotonation to carboxylate) and the methoxymethyl group can potentially act as DMGs.

The carboxylate group is a potent DMG, directing lithiation to the ortho positions. organic-chemistry.orgrsc.org In this molecule, the C2 position is blocked by the methyl group. The other ortho position is C6. The ether oxygen of the methoxymethyl group can also direct lithiation to its ortho positions, C2 and C4. uwindsor.ca Again, C2 is blocked. This sets up a competition for directing the metalation to either the C6 position (directed by the carboxylate) or the C4 position (directed by the methoxymethyl group). Studies on competitive DoM have established a hierarchy of directing group ability, and the carboxylate is generally a stronger DMG than a simple ether. organic-chemistry.orguwindsor.ca Therefore, treatment with a strong base like s-butyllithium in the presence of TMEDA would be expected to preferentially result in lithiation at the C6 position. organic-chemistry.org Quenching this lithiated intermediate with an electrophile (e.g., I₂, MeI, CO₂) would introduce a new substituent specifically at the C6 position.

Halogenation and Cross-Coupling Methodologies

Halogenation: Halogens can be introduced onto the aromatic ring through several methods. Electrophilic halogenation (e.g., using Br₂ with a Lewis acid catalyst like FeBr₃) would follow the reactivity patterns described in section 3.2.1, likely yielding a mixture of isomers. youtube.commasterorganicchemistry.com A more regioselective method would be to use the directed ortho metalation strategy described in 3.2.2. After lithiation at the C6 position, quenching the intermediate with a halogen source like iodine (I₂) or hexachloroethane (B51795) would yield the 6-halo derivative. rsc.org Furthermore, modern palladium-catalyzed C-H activation methods, using specific ligands, can enable the direct halogenation of benzoic acids at the ortho position, which would also target the C6 position in this molecule. acs.orgnih.gov

Cross-Coupling Reactions: The resulting aryl halide, for instance, 6-bromo-3-(methoxymethyl)-2-methylbenzoic acid, is a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For example, a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid could be used to introduce a new aryl or heteroaryl group at the C6 position, generating biaryl structures. acs.orgacs.org This methodology is widely applicable to substrates like bromobenzoic acids and tolerates a broad range of functional groups. rsc.org

Chemical Modifications of the Methoxymethyl Side Chain

The methoxymethyl group, often utilized as a protecting group for alcohols in organic synthesis, presents a reactive site for various chemical transformations. wikipedia.org Its acetal-like nature makes it susceptible to cleavage under specific conditions and allows for further functionalization through oxidative and reductive pathways.

The cleavage of the methoxymethyl ether in 3-(Methoxymethyl)-2-methylbenzoic acid to yield 3-(Hydroxymethyl)-2-methylbenzoic acid is a fundamental transformation. The methoxymethyl (MOM) group is known for its stability in strong basic conditions, but it can be removed using a variety of acidic reagents. researchgate.net Both Lewis and Brønsted acids are effective for this deprotection. wikipedia.org

The choice of reagent and conditions is crucial to ensure selectivity and avoid unwanted side reactions, particularly with the carboxylic acid group present in the molecule. Common methods involve treatment with mineral acids like HCl or reagents such as p-toluenesulfonic acid (p-TsOH). researchgate.net More specialized systems have been developed to achieve cleavage under milder conditions, enhancing compatibility with sensitive substrates. For instance, the combination of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and 2,2′-bipyridyl offers a mild and chemoselective method for deprotecting MOM ethers. nih.gov Another selective method employs a mixture of zinc bromide (ZnBr2) and propanethiol (n-PrSH), which can cleave MOM ethers rapidly and selectively in the presence of other acid-sensitive groups. thieme-connect.com Cerium(III) chloride (CeCl₃·7H₂O) in refluxing acetonitrile (B52724) has also been reported as a mild and efficient reagent for the cleavage of related methoxyethoxymethyl (MEM) ethers, suggesting potential applicability for MOM ethers as well. acs.org

| Reagent(s) | Conditions | Selectivity/Notes | Reference |

|---|---|---|---|

| Lewis/Brønsted Acids (e.g., HCl, p-TsOH) | Varies (e.g., solvent, temperature) | Commonly used, but conditions can be harsh. researchgate.net | wikipedia.orgresearchgate.net |

| TMSOTf, 2,2′-bipyridyl | CH₃CN, 0 °C to room temperature | Mild and chemoselective; proceeds via a pyridinium intermediate. nih.gov | nih.gov |

| ZnBr₂, n-PrSH | CH₂Cl₂, 0 °C to room temperature, 5-8 min | Rapid and highly selective, even with other labile groups present. thieme-connect.com | thieme-connect.com |

| CBr₄, PPh₃ | Aprotic solvent (e.g., ClCH₂CH₂Cl), thermal | Effective for selectively deprotecting phenolic MOM ethers. researchgate.net | researchgate.net |

| CeCl₃·7H₂O | Acetonitrile, reflux | Reported for highly selective cleavage of MEM ethers, suggesting potential for MOM ethers. acs.org | acs.org |

Beyond simple cleavage, the ether linkage in the methoxymethyl side chain can undergo oxidative and reductive transformations to introduce new functionalities.

Oxidative Transformations: Oxidation of the methoxymethyl group can lead to cleavage and the formation of different functional groups. The C-H bonds on the methylene group adjacent to the two oxygen atoms are activated towards oxidation. While direct oxidation of the methoxymethyl group in 3-(Methoxymethyl)-2-methylbenzoic acid is not extensively detailed, general methods for ether oxidation are applicable. For example, oxidation of ethers can yield esters or carboxylic acids. acs.org A proposed mechanism for the oxidation of secondary methyl ethers to ketones involves chlorination at the ether oxygen, followed by elimination to form an oxocarbenium intermediate, which is then trapped by water to form a hemiacetal that collapses to the ketone. acs.org In the context of the methoxymethyl group, oxidation could potentially lead to the formation of a formate (B1220265) ester of 3-carboxy-2-methylbenzyl alcohol. Furthermore, visible-light mediated methods using iron(III) catalysis have been shown to effect the oxidative fragmentation and functionalization of ethers, representing a modern approach to such transformations. researchgate.net

Reductive Transformations: Direct reductive cleavage of the C-O bond in simple aliphatic ethers is challenging and typically requires harsh conditions. acs.org However, the acetal (B89532) nature of the methoxymethyl group may allow for alternative reductive pathways. Reductive methods for ether cleavage often involve nucleophilic attack facilitated by a Lewis acid. nih.gov Thiol-mediated reductive cleavage has been explored, particularly for the depolymerization of lignin (B12514952), where thiols can nucleophilically attack and cleave ether bonds vicinal to carbonyl groups. nih.govresearchgate.net While not a direct reduction by a hydride source, this represents a reductive fragmentation pathway. The synthesis of ethers can also be achieved through the reductive coupling of aldehydes or ketones, a process that highlights the general stability of the ether linkage to many reducing agents. rsc.orgorganic-chemistry.org

Synthesis of Structurally Related Analogs and Isomers

The synthesis of analogs and isomers of 3-(Methoxymethyl)-2-methylbenzoic acid is crucial for understanding how structural variations affect its biological and chemical properties. This involves altering the substitution pattern on the aromatic ring or modifying the side chains.

Synthesis of Positional Isomers: Positional isomers involve rearranging the substituents on the benzoic acid core. For example, isomers could include 4-(Methoxymethyl)-2-methylbenzoic acid or 3-(Methoxymethyl)-4-methylbenzoic acid. The synthesis of these compounds typically involves multi-step sequences starting from appropriately substituted precursors.

3-Methoxy-2-methylbenzoic acid: This isomer is a known compound used in asymmetric synthesis. chemicalbook.com Its preparation can be achieved from 3-chloro-o-xylene, which is oxidized to 2-methyl-3-chlorobenzoic acid. Subsequent nucleophilic substitution of the chlorine with sodium methoxide (B1231860) yields the final product. google.com Another route starts from 2,6-dichlorotoluene (B125461). google.com

3-Methoxy-4-methylbenzoic acid: This isomer can be synthesized from 3-hydroxy-4-methylbenzoic acid via methylation. chemicalbook.com

2-Methoxy-3-methylbenzoic acid: The synthesis of this isomer has been reported starting from an ester precursor, which is hydrolyzed using sodium hydroxide (B78521) to yield the carboxylic acid. chemicalbook.com

Synthesis of Structural Analogs: Structural analogs can be created by modifying the side chains. This could involve changing the length of the ether's alkyl group (e.g., 3-(Ethoxymethyl)-2-methylbenzoic acid), replacing the ether with a different functional group, or altering the methyl group on the ring.

An example of a related analog is 3-Methyl-2-(4-methylphenoxy)benzoic acid . This compound was synthesized via an Ullmann reaction, which involves the copper-catalyzed coupling of 2-chloro-3-methyl-benzoic acid with 4-methylphenol. nih.gov This strategy of coupling a halo-benzoic acid with an alcohol or phenol (B47542) is a general method for creating analogs with different ether side chains.

Another approach to analog synthesis involves starting with a precursor that can be elaborated in multiple ways. For instance, 3-Methyl-2-nitrobenzoic acid is a useful intermediate. googleapis.com The nitro group can be reduced to an amine, which can then be converted into a variety of other functional groups through diazotization reactions, providing access to a wide range of analogs.

| Target Compound | Synthetic Strategy | Starting Material(s) | Reference |

|---|---|---|---|

| 3-Methoxy-2-methylbenzoic acid | Oxidation followed by Nucleophilic Substitution | 3-Chloro-o-xylene | google.com |

| 3-Methoxy-4-methylbenzoic acid | Methylation of a phenol | 3-Hydroxy-4-methylbenzoic acid | chemicalbook.com |

| 2-Methoxy-3-methylbenzoic acid | Ester Hydrolysis | Methyl 2-methoxy-3-methylbenzoate | chemicalbook.com |

| 3-Methyl-2-(4-methylphenoxy)benzoic acid | Ullmann Condensation | 2-Chloro-3-methyl-benzoic acid and 4-methylphenol | nih.gov |

Mechanistic Investigations and Computational Chemical Studies of 3 Methoxymethyl 2 Methylbenzoicacid

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of substituted benzoic acids can proceed through various routes, such as the oxidation of corresponding toluenes or electrophilic aromatic substitution. Elucidating the precise mechanism for the formation of 3-(Methoxymethyl)-2-methylbenzoic acid would involve a combination of experimental kinetics and computational modeling to map the energy landscape of the reaction.

Transition State Characterization and Reaction Coordinate Analysis

A complete understanding of a reaction mechanism requires the identification of all intermediates and transition states (TS) along the reaction coordinate. For a potential synthesis route, such as the oxidation of 2,3-dimethylbenzyl methyl ether, computational methods like Density Functional Theory (DFT) would be employed to locate the transition state structures.

Transition State (TS) Analysis: The process involves proposing a reaction pathway and then using quantum chemical calculations to find the saddle point on the potential energy surface that connects reactants to products. For example, in an oxidation reaction, the TS would likely involve the interaction of the oxidizing agent with the methyl group. The geometry of this TS, including bond lengths and angles, would reveal the critical interactions during the rate-determining step. Vibrational frequency calculations are crucial; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Coordinate Analysis: Also known as an Intrinsic Reaction Coordinate (IRC) calculation, this analysis maps the pathway from the transition state downhill to both the reactant and the product, confirming that the identified TS correctly connects the intended species. This provides a detailed picture of the geometric and electronic structure changes throughout the reaction.

Illustrative Data from a Related System: In studies of N-heterocyclic carbene (NHC)-catalyzed oxidation of aldehydes to carboxylic acids, transition states are characterized to understand the catalytic cycle. researchgate.net A similar approach would be applied to map the energy profile for the synthesis of 3-(Methoxymethyl)-2-methylbenzoic acid.

Kinetic and Thermodynamic Considerations in Reaction Control

In reactions with multiple possible products, the final product distribution is governed by either kinetic or thermodynamic control. wikipedia.orgyoutube.com

Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest—the one with the lowest activation energy (Ea). This product is not necessarily the most stable. libretexts.org

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible. An equilibrium is established, and the major product is the most stable one, which corresponds to the lowest Gibbs free energy (ΔG). libretexts.orgstackexchange.com

For the synthesis of 3-(Methoxymethyl)-2-methylbenzoic acid, particularly in steps involving electrophilic substitution on a substituted benzene (B151609) ring, regioselectivity (the position of substitution) is a key factor. Computational chemistry can predict the activation energies for substitution at different positions. The relative heights of these energy barriers determine the initial product ratio under kinetic control, while the relative energies of the final products determine the ratio under thermodynamic control. rsc.org

Table 4.1: Hypothetical Energy Parameters for Isomeric Products This table illustrates the principles of kinetic vs. thermodynamic control. Data is hypothetical.

| Product Isomer | Relative Activation Energy (ΔG‡) (kcal/mol) | Relative Product Energy (ΔG) (kcal/mol) | Favored Control |

| Kinetic Product | 0 (lowest) | 0 | Kinetic |

| Thermodynamic Product | +2.5 | -1.5 (lowest) | Thermodynamic |

Conformational Analysis and Stereochemical Behavior

The flexibility of the methoxymethyl and carboxylic acid groups allows 3-(Methoxymethyl)-2-methylbenzoic acid to exist in multiple conformations. The relative orientation of these substituents can significantly impact the molecule's physical properties and reactivity.

Computational Approach: A conformational search is typically performed by systematically rotating the rotatable bonds, specifically the C-C bond connecting the carboxylic group, the C-O bond of the methoxymethyl group, and the C-CH2 bond. Quantum chemical methods, such as DFT, are used to calculate the energy of each conformation. researchgate.net This generates a potential energy surface that identifies low-energy conformers (local minima) and the energy barriers (transition states) that separate them.

For ortho-substituted benzoic acids, steric and electronic interactions between the adjacent groups are critical. rsc.orgmdpi.com In 3-(Methoxymethyl)-2-methylbenzoic acid, steric hindrance between the 2-methyl group and the carboxylic acid group will likely force the carboxylic acid group out of the plane of the benzene ring. rsc.org Furthermore, potential weak intramolecular hydrogen bonds between the methoxymethyl ether oxygen and the carboxylic acid proton could stabilize certain conformations. rsc.org

Studies on related molecules like 2-chloro-4-nitrobenzoic acid have combined experimental techniques (FTIR, NMR) with molecular dynamics and DFT calculations to identify the dominant conformations in different solvents. ucl.ac.uk A similar methodology would reveal the conformational preferences of 3-(Methoxymethyl)-2-methylbenzoic acid.

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for understanding the electronic properties of a molecule at a fundamental level. These methods provide insights into electron distribution, orbital energies, and molecular reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. nih.gov A typical study involves:

Geometry Optimization: Finding the lowest energy structure of the molecule. Calculations on benzoic acid derivatives often use functionals like B3LYP with basis sets such as 6-311++G(d,p). rsc.org

Electronic Properties: Calculating properties like dipole moment, polarizability, and the distribution of electron density.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich regions (negative potential, typically red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. researchgate.net For 3-(Methoxymethyl)-2-methylbenzoic acid, the most negative regions are expected around the carbonyl and ether oxygens, while the most positive region would be on the acidic proton of the carboxyl group.

Table 4.2: Illustrative DFT-Calculated Properties for a Substituted Benzoic Acid This table presents typical data obtained from DFT calculations on a generic benzoic acid derivative for illustrative purposes.

| Property | Calculated Value |

| Total Energy (Hartree) | -572.45 |

| Dipole Moment (Debye) | 2.85 |

| HOMO Energy (eV) | -6.98 |

| LUMO Energy (eV) | -1.25 |

| HOMO-LUMO Gap (eV) | 5.73 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org

HOMO: This orbital can be thought of as the valence orbital from which the molecule is most likely to donate electrons. The energy of the HOMO is related to the molecule's ionization potential and its character as a nucleophile.

LUMO: This is the lowest energy orbital that can accept electrons. The energy of the LUMO is related to the electron affinity and the molecule's character as an electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For 3-(Methoxymethyl)-2-methylbenzoic acid, the HOMO is expected to be a π-orbital with significant contributions from the aromatic ring and the oxygen atoms. The LUMO is likely to be a π*-orbital, also distributed over the aromatic ring and the carbonyl group. Visualizing these orbitals helps predict sites of reactivity; for instance, the regions with the largest lobes in the HOMO are most likely to act as nucleophilic sites. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

The process involves defining a force field, which is a set of parameters that describe the potential energy of the system. The molecule is then placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological or solution-phase conditions. Newton's equations of motion are then solved iteratively to trace the trajectory of each atom over a defined period.

Analysis of the MD trajectory can reveal:

Stable Conformers: By clustering the observed conformations, it is possible to identify the most energetically favorable shapes of the molecule.

Conformational Transitions: The simulations can map the pathways and energy barriers for transitions between different stable conformations.

Intramolecular Interactions: The dynamic nature of the simulation allows for the study of transient hydrogen bonds and other non-covalent interactions that dictate the conformational preferences. For instance, an intramolecular hydrogen bond could potentially form between the carboxylic acid proton and the oxygen of the methoxymethyl group, a hypothesis that MD simulations could investigate.

Such studies on related benzoic acid derivatives have demonstrated that substitutions on the benzene ring significantly influence conformational flexibility and can lead to phenomena like polymorphism in the solid state.

Advanced Spectroscopic Analysis Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of a synthesized chemical compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) would be employed to verify the identity and purity of 3-(methoxymethyl)-2-methylbenzoic acid.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms. For 3-(methoxymethyl)-2-methylbenzoic acid, one would expect to see distinct signals for the aromatic protons, the methyl protons, the methoxy (B1213986) protons, the methylene (B1212753) protons of the methoxymethyl group, and the acidic proton of the carboxylic acid. The chemical shift, integration, and coupling patterns of these signals would confirm the connectivity of the molecule. For example, the proximity of the methyl and methoxymethyl groups would likely influence the chemical shifts of the nearby aromatic protons.

¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule. A ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the carboxyl carbon, the aromatic carbons, the methyl carbon, the methoxy carbon, and the methylene carbon. The chemical shifts are indicative of the electronic environment of each carbon atom.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons (COSY) and between protons and their directly attached carbons (HSQC). HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons, which is crucial for confirming the substitution pattern on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(Methoxymethyl)-2-methylbenzoic acid

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.2-8.0 | m | 3H |

| -CH₂- | ~4.5 | s | 2H |

| -OCH₃ | ~3.4 | s | 3H |

| Ar-CH₃ | ~2.5 | s | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Methoxymethyl)-2-methylbenzoic acid

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~170 |

| Aromatic-C | 125-140 |

| -CH₂- | ~70 |

| -OCH₃ | ~58 |

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of 3-(methoxymethyl)-2-methylbenzoic acid would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A sharp, strong absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxyl group. The C-O stretching of the ether linkage in the methoxymethyl group would likely appear in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene ring and the C-C skeletal vibrations.

Table 3: Characteristic IR Absorption Bands for 3-(Methoxymethyl)-2-methylbenzoic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Methoxymethyl | C-O stretch | 1000-1200 |

| Aromatic Ring | C-H stretch | ~3000 |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing structural features.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The molecular ion peak (M⁺) would confirm the molecular weight of 180.20 g/mol . Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the methoxymethyl group (-CH₂OCH₃), and the carboxylic acid group (-COOH).

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically results in less fragmentation and a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. This would provide a clear confirmation of the molecular weight.

Table 4: Expected Key Fragments in the Mass Spectrum of 3-(Methoxymethyl)-2-methylbenzoic acid

| m/z | Possible Fragment |

|---|---|

| 180 | [M]⁺ |

| 165 | [M - CH₃]⁺ |

| 149 | [M - OCH₃]⁺ |

| 135 | [M - COOH]⁺ |

Should 3-(methoxymethyl)-2-methylbenzoic acid or one of its derivatives be crystallized, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles.

For instance, studies on the crystal structure of 3-acetoxy-2-methylbenzoic acid, a related compound, have revealed how the carboxylic acid group is twisted relative to the plane of the benzene ring. nih.gov In the crystal, molecules of this related acid are linked by pairs of O—H⋯O hydrogen bonds, forming inversion dimers. nih.gov A similar analysis of a 3-(methoxymethyl)-2-methylbenzoic acid derivative would elucidate its solid-state conformation and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Applications of 3 Methoxymethyl 2 Methylbenzoicacid in Organic Synthesis and Chemical Sciences

Potential in Advanced Materials Precursor Development

Extensive investigation into the scientific literature and patent databases reveals that 3-(Methoxymethyl)-2-methylbenzoic acid is primarily recognized for its role as a key intermediate in the synthesis of agrochemicals, specifically the fungicide Kresoxim-methyl. While the unique structural features of this molecule, including a carboxylic acid group, a methyl group, and a methoxymethyl substituent on the benzene (B151609) ring, could theoretically suggest potential as a monomer or a precursor for specialized polymers and advanced materials, there is a notable absence of published research to support this application.

Searches for the use of 3-(Methoxymethyl)-2-methylbenzoic acid in polymer chemistry, materials science, or as a functional monomer have not yielded any significant findings. The existing body of scientific work is predominantly focused on its synthesis and its role in the production of pesticides. Consequently, there are no available research findings or data tables detailing its use in the development of advanced materials.

The potential of a molecule to act as a precursor for advanced materials is typically evaluated based on several factors, including its reactivity, functionality, and the properties of the resulting polymers or materials. For a benzoic acid derivative like 3-(Methoxymethyl)-2-methylbenzoic acid, potential pathways for polymerization could involve the carboxylic acid group. However, without experimental data or theoretical studies, any discussion of its role in advanced materials remains speculative.

It is important to distinguish 3-(Methoxymethyl)-2-methylbenzoic acid from other substituted benzoic acids that have been investigated as precursors for polymers. The specific arrangement of the substituents on the aromatic ring in 3-(Methoxymethyl)-2-methylbenzoic acid would likely lead to materials with distinct properties, but this has not been explored in the available literature.

Future Directions and Emerging Research Opportunities

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis and functionalization of benzoic acid derivatives are continually evolving, with a strong emphasis on efficiency and selectivity. For 3-(Methoxymethyl)-2-methylbenzoic acid, future research will likely concentrate on C–H bond functionalization, which offers a more step-economical approach to creating derivatives compared to traditional methods.

Transition-Metal Catalysis : While direct ortho-C–H functionalizations of benzoic acids are well-studied, activating the more remote meta and para positions remains a challenge. nih.govscispace.com Research into novel palladium-copper catalyst systems or the use of specific directing groups, such as nitrile-based sulfonamide templates, could enable selective olefination or acetoxylation at positions that are traditionally difficult to access. nih.govscispace.com Applying these advanced catalytic systems to 3-(Methoxymethyl)-2-methylbenzoic acid could yield a diverse range of new analogues.

Electrocatalysis and Carbonylation : Emerging techniques that utilize carbon dioxide (CO2) as a C1 synthon are gaining traction. nih.gov An indirect electrocatalytic approach, where CO2 is first reduced to carbon monoxide (CO) and then used in a subsequent palladium-catalyzed hydroxycarbonylation of an appropriate aryl halide precursor, could provide a sustainable route to 3-(Methoxymethyl)-2-methylbenzoic acid. nih.gov This method avoids the direct handling of hazardous CO gas and often proceeds under mild, room-temperature conditions. nih.gov

Metal-Organic Frameworks (MOFs) : MOFs are being explored as robust platforms for supporting catalysts. Palladium nanoparticles immobilized on MOFs have shown promise in carbonylation reactions. nih.gov Future work could involve designing specific MOF-based catalysts to improve the yield and recyclability of synthetic routes leading to 3-(Methoxymethyl)-2-methylbenzoic acid and its derivatives. nih.gov

Advanced Computational Prediction of Reactivity and Properties

Computational chemistry provides powerful tools for predicting molecular behavior, thereby guiding experimental work and reducing trial-and-error. For 3-(Methoxymethyl)-2-methylbenzoic acid, advanced computational methods can offer deep insights into its electronic structure, reactivity, and potential interactions.

Density Functional Theory (DFT) : DFT calculations are instrumental in predicting the gas-phase acidity and thermochemical properties of substituted benzoic acids. nih.govresearchgate.net By applying DFT, researchers can accurately model how the methoxymethyl and methyl substituents on the benzene (B151609) ring influence the acidity of the carboxylic group through inductive and resonance effects. researchgate.net Such calculations can predict the charge distribution using tools like the Fukui function to identify sites susceptible to electrophilic or nucleophilic attack, guiding further derivatization. nih.govscielo.org.za

Reactivity Descriptors : Concepts such as chemical potential and molecular softness, derived from DFT, can be used to analyze the chemical-biological interactions of substituted benzoic acids. nih.gov These descriptors could help in the rational design of 3-(Methoxymethyl)-2-methylbenzoic acid derivatives with specific biological targets in mind.

Integration with Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by predicting reaction outcomes, optimizing conditions, and even proposing novel synthetic pathways.

Retrosynthesis and Pathway Planning : ML-based retrosynthesis models can suggest diverse and efficient synthetic routes for a target molecule like 3-(Methoxymethyl)-2-methylbenzoic acid. beilstein-journals.org These algorithms, trained on vast databases of known reactions, can identify viable starting materials and reaction steps, potentially uncovering more cost-effective or higher-yielding pathways than those designed by human chemists alone. asiaresearchnews.comnih.gov

Reaction Condition Optimization : ML algorithms can build both "global" models, which suggest general reaction conditions for a wide range of transformations, and "local" models, which fine-tune parameters for a specific reaction family to maximize yield and selectivity. beilstein-journals.org This approach could rapidly identify the optimal catalyst, solvent, and temperature for synthesizing or functionalizing 3-(Methoxymethyl)-2-methylbenzoic acid.

Predictive Chemistry : By analyzing patterns in large datasets, ML can predict the feasibility of a novel reaction or the properties of a yet-to-be-synthesized molecule. scitechdaily.comresearchgate.net This predictive power can guide research efforts toward the most promising derivatives of 3-(Methoxymethyl)-2-methylbenzoic acid for specific applications, such as drug discovery or materials science. asiaresearchnews.com

Sustainable Synthesis and Biocatalytic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, prioritizing renewable resources and environmentally benign processes.

Bio-based Feedstocks : Lignin (B12514952), a major component of plant biomass, is a rich source of aromatic compounds. Research is focused on developing oxidative cleavage methods to convert lignin into benzoic acid derivatives like vanillic acid and p-hydroxybenzoic acid. rsc.org Future studies could explore pathways to transform these renewable platform chemicals into more complex structures, potentially including precursors for 3-(Methoxymethyl)-2-methylbenzoic acid. Another approach involves the catalytic conversion of bio-oil into valuable aromatic chemicals like toluene (B28343), which can then be oxidized to benzoic acid. semanticscholar.orgresearchgate.net

Biocatalysis : Enzymes and whole-cell systems offer highly selective and efficient catalysts that operate under mild, aqueous conditions. researchgate.net Oxygenating biocatalysts, such as cytochrome P450s, can perform challenging C-H hydroxylation reactions with high regio- and stereoselectivity. nih.gov It is conceivable that engineered enzymes could be developed to perform specific transformations on the 3-(Methoxymethyl)-2-methylbenzoic acid scaffold. Furthermore, whole-cell biocatalysis has been used to synthesize benzoic acid from L-phenylalanine, demonstrating the potential for producing these compounds from renewable feedstocks through fermentation-based processes. researchgate.net

Development of New Derivatization Strategies for Enhanced Chemical Space Exploration

Creating libraries of related compounds is essential for screening and identifying molecules with desired properties. Developing novel derivatization strategies for 3-(Methoxymethyl)-2-methylbenzoic acid can significantly expand its accessible chemical space.

Carboxylic Acid Functionalization : The carboxylic acid group is a versatile handle for derivatization. Reactions with various amines, alcohols, or other nucleophiles can produce a wide array of amides, esters, and other functional groups. preprints.orgijcrt.org High-throughput synthesis methods, coupled with diverse building blocks, can rapidly generate large libraries of derivatives for biological screening.

Introducing Analytical Moieties : For analytical purposes, derivatization can be used to enhance detection sensitivity. nih.gov Strategies include introducing chromophores for UV detection, fluorophores for fluorescence detection, or specific fragments that improve ionization for mass spectrometry. These techniques are crucial for quantifying the compound and its metabolites in complex biological matrices. nih.gov

Late-Stage Functionalization : As mentioned in the context of catalysis, late-stage functionalization of the aromatic ring via C-H activation provides a powerful tool for creating structural diversity from a common intermediate. nih.govscispace.com This allows for the rapid exploration of how substituents at different positions on the ring affect the molecule's properties, which is a key activity in lead optimization for drug discovery.

Data Tables

Table 1: Summary of Future Research Approaches for 3-(Methoxymethyl)-2-methylbenzoic acid

| Research Area | Key Methodologies | Potential Outcomes | Relevant Indices |

| Novel Reaction Pathways | Transition-Metal Catalysis (C-H Functionalization), Electrocatalysis, MOF-based Catalysts | More efficient and selective synthesis of derivatives, access to novel chemical structures. | nih.govscispace.comnih.gov |

| Computational Prediction | Density Functional Theory (DFT), Molecular Electrostatic Potential, Fukui Functions | Accurate prediction of acidity, reactivity, and properties; rational design of new molecules. | nih.govresearchgate.netscielo.org.za |

| AI and Machine Learning | Retrosynthesis Algorithms, Reaction Optimization Models, Predictive Chemistry | Accelerated discovery of synthetic routes, improved reaction yields, and identification of high-potential derivatives. | beilstein-journals.orgasiaresearchnews.comnih.govscitechdaily.com |

| Sustainable Synthesis | Lignin/Bio-oil Valorization, Whole-Cell Biocatalysis, Engineered Enzymes (e.g., P450s) | Greener production routes from renewable feedstocks, reduced environmental impact. | rsc.orgsemanticscholar.orgresearchgate.netresearchgate.netnih.gov |

| New Derivatization | Late-Stage C-H Functionalization, High-Throughput Synthesis, Analytical Derivatization | Expansion of chemical space for screening, creation of compound libraries, enhanced analytical detection. | nih.govscispace.compreprints.orgnih.gov |

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the solubility of 3-(Methoxymethyl)-2-methylbenzoic acid in organic solvents?

- Methodology : Use gravimetric or spectrophotometric methods to measure solubility in solvents of varying polarity (e.g., alcohols, ethers, esters). Reference the Abraham solvation model to predict solubility parameters. For example, calculate solute descriptors (e.g., , ) and apply equations like and , as demonstrated for 2-methylbenzoic acid derivatives . Validate results against experimental data using regression analysis tools (e.g., Microsoft SOLVER).

Q. What synthetic routes are recommended for 3-(Methoxymethyl)-2-methylbenzoic acid, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Prepare the methoxymethyl-substituted benzylamine intermediate via nucleophilic substitution or coupling reactions.

- Step 2 : Couple the intermediate with 2-methylbenzoic acid using reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond .

- Optimization : Adjust temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios to minimize steric hindrance from the methoxymethyl group.

Q. What purification techniques are effective for isolating 3-(Methoxymethyl)-2-methylbenzoic acid from reaction mixtures?

- Methodology : Use recrystallization with solvents like ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradients). For derivatives with similar substituents (e.g., 3-Acetoxy-2-methylbenzoic acid), purity ≥98% has been achieved via HPLC with C18 columns and acetonitrile/water mobile phases .

Q. How do substituents like methoxymethyl and methyl groups influence the acidity of benzoic acid derivatives?

- Methodology : Compare pKa values using potentiometric titration or computational tools (e.g., DFT). The methyl group at the 2-position increases acidity via inductive effects, while the methoxymethyl group may introduce steric or electronic modulation. For example, 4-methoxybenzoic acid is less acidic than 3,4-dinitrobenzoic acid due to electron-donating vs. withdrawing groups .

Advanced Research Questions

Q. How can contradictions in solubility data for substituted benzoic acids be resolved across different experimental setups?

- Methodology :

- Statistical Analysis : Apply multivariate regression to identify outliers in datasets (e.g., deviations in alcohol solvent solubility due to hydrogen-bonding variations).

- Cross-Validation : Compare experimental (aqueous solubility) with Abraham model predictions. For 2-methylbenzoic acid, discrepancies ≤0.08 log units were resolved by updating solvent-specific coefficients (e.g., for 2-pentanol and butyl ethanoate) .

- Machine Learning : Train models on existing datasets (e.g., IUPAC-NIST solubility database) to predict untested solvents.

Q. What spectroscopic and computational methods elucidate interactions between 3-(Methoxymethyl)-2-methylbenzoic acid and biological macromolecules?

- Methodology :

- UV-Vis Spectroscopy : Monitor hypochromic shifts or isosbestic points during DNA binding (e.g., as shown for 3-benzoyl-4-hydroxy-2-methylbenzothiazine-DNA complexes) .

- DFT Calculations : Optimize molecular geometry and calculate binding energies using Gaussian09 with B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactive sites.

- Viscometry : Measure changes in DNA viscosity upon ligand binding to infer intercalation or groove-binding modes.

Q. How does the methoxymethyl group influence regioselectivity in electrophilic substitution reactions?

- Methodology :

- Synthetic Probes : Introduce electrophiles (e.g., nitration or halogenation agents) and analyze product ratios via NMR or LC-MS. Compare with 2-methylbenzoic acid to isolate steric/electronic effects.

- Computational Modeling : Use ChemDraw 3D or Schrödinger Suite to map electrostatic potential surfaces and predict reactive sites.

Q. What strategies validate the environmental persistence or biodegradability of 3-(Methoxymethyl)-2-methylbenzoic acid?

- Methodology :

- OECD 301 Tests : Conduct ready biodegradability assays (e.g., dissolved organic carbon loss in activated sludge).

- QSAR Modeling : Input structural descriptors (e.g., logP, molecular weight) into EPI Suite to estimate biodegradation half-lives. Note: Current data gaps for similar compounds (e.g., 2-Methoxy-3-phenoxybenzoic acid) highlight the need for experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.